

The Discovery and Isolation of Rubixanthin: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Rubixanthin*

Cat. No.: *B192290*

[Get Quote](#)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive historical account and detailed experimental methodologies for the discovery and isolation of **Rubixanthin**. First identified in 1934 by Richard Kuhn and Christoph Grundmann, this xanthophyll carotenoid was isolated from the hips of *Rosa rubiginosa*. This document outlines the original protocol, contextualizes it with modern techniques, and presents key quantitative data for reference. It is intended to serve as a practical resource for researchers interested in the historical context and practical aspects of carotenoid chemistry.

Introduction

Rubixanthin, a monohydroxy derivative of γ -carotene, is a naturally occurring xanthophyll pigment responsible for the reddish-orange hue of various plants, notably rose hips (*Rosa* species) and the flowers of *Tagetes patula*.^[1] Its discovery was a significant contribution to the field of carotenoid chemistry, expanding the understanding of this class of compounds. The initial isolation and characterization were carried out by Richard Kuhn and Christoph Grundmann in 1934, who named the compound after its source, *Rosa rubiginosa*.^[1] This guide delves into the seminal work of Kuhn and Grundmann and situates it within the broader context of phytochemical analysis.

The Pioneering Discovery and Isolation by Kuhn and Grundmann (1934)

The first successful isolation of **Rubixanthin** was a landmark achievement that relied on the then-emerging technique of chromatographic analysis. The original research was published in *Berichte der deutschen chemischen Gesellschaft*.

Source Material and Initial Extraction

The primary source material for the isolation of **Rubixanthin** was the ripe hips of *Rosa rubiginosa*. These were distinguished from the more common rose hips of *Rosa canina* by their softer, highly pubescent fruit skin.

The initial step involved the extraction of pigments from the dried and ground rose hips. While the 1934 paper does not specify the exact solvent mixture for the initial large-scale extraction, a common method for carotenoid extraction from plant material at the time, and still in use, involves a mixture of organic solvents to efficiently extract both polar and non-polar compounds. A representative solvent system for such an extraction is a mixture of chloroform, ethanol, and petroleum ether.

Chromatographic Separation

A pivotal step in the isolation of **Rubixanthin** was the use of column chromatography, a technique that was being pioneered for the separation of plant pigments. Kuhn and Grundmann utilized aluminum oxide (alumina) as the adsorbent.^[2] This allowed for the separation of **Rubixanthin** from other co-extracted carotenoids such as lycopene and various carotenes.^[1]

Rubixanthin, being a xanthophyll with a hydroxyl group, exhibited greater polarity compared to the carotenes. This property caused it to be more strongly adsorbed onto the alumina column. Consequently, it was retained on the column while the less polar carotenes and lycopene could be eluted first.

Elution and Crystallization

Following the separation of other pigments, **Rubixanthin** was eluted from the alumina column. The specific solvent used for elution in the original work was a mixture of benzene and petroleum ether.

The eluted solution containing **Rubixanthin** was then concentrated, leading to the crystallization of the pigment. The final purification was achieved by recrystallization. Kuhn and Grundmann reported obtaining deep red needles with a metallic luster from a mixture of benzene and methanol, and orange crystals from a mixture of benzene and petroleum ether.[\[1\]](#)

Experimental Protocols

This section provides a detailed, step-by-step protocol for the isolation of **Rubixanthin** based on the original work of Kuhn and Grundmann, supplemented with modern laboratory practices for clarity and safety.

Original Isolation Protocol (Kuhn and Grundmann, 1934)

I. Extraction of Pigments:

- Preparation of Plant Material: Collect ripe hips of *Rosa rubiginosa*. Dry the hips at room temperature in a well-ventilated, dark area to prevent degradation of carotenoids. Once dried, grind the hips into a fine powder.
- Solvent Extraction: Macerate the powdered rose hips in a suitable organic solvent mixture (e.g., a 3:2:1 v/v/v mixture of chloroform:ethanol:petroleum ether) for several hours in the dark. This process should be repeated until the plant material is devoid of color.
- Concentration: Filter the combined extracts to remove solid plant material. Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain a crude pigment extract.

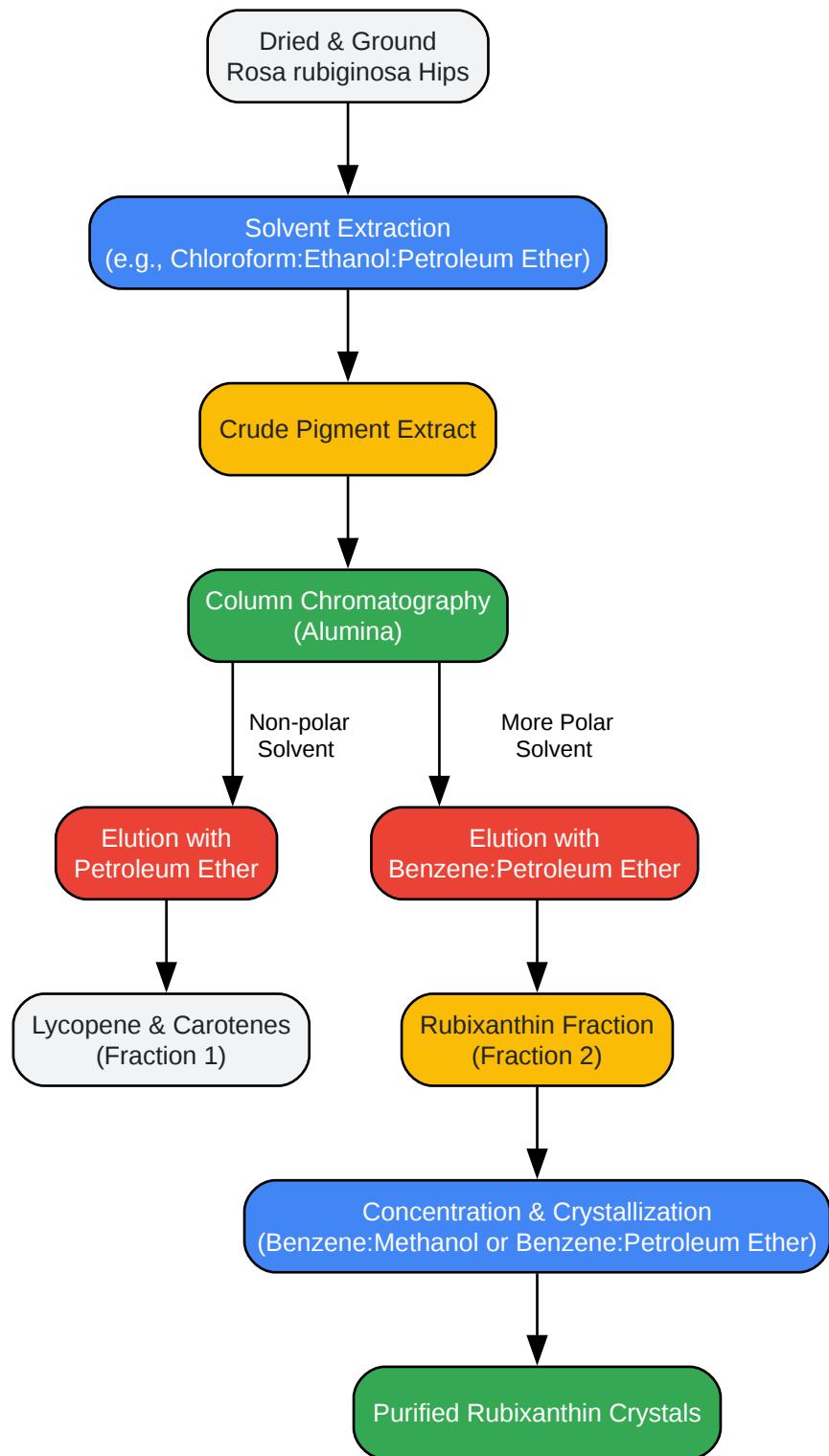
II. Chromatographic Separation:

- Column Preparation: Prepare a chromatography column by packing it with aluminum oxide (alumina) as the stationary phase. The alumina should be activated by heating prior to use to ensure consistent adsorptive properties.
- Loading the Sample: Dissolve the crude pigment extract in a minimal amount of a non-polar solvent, such as petroleum ether or a mixture of petroleum ether and a small amount of benzene. Carefully load this solution onto the top of the alumina column.

- Elution of Carotenes and Lycopene: Begin elution with a non-polar solvent, such as petroleum ether. This will cause the less polar pigments, primarily lycopene and carotenes, to move down the column and be collected as the first fraction.
- Elution of **Rubixanthin**: After the carotenes and lycopene have been eluted, switch to a more polar solvent system. Kuhn and Grundmann used a mixture of benzene and petroleum ether. This increase in polarity will displace the more strongly adsorbed **Rubixanthin** from the alumina, allowing it to be eluted and collected as a separate, reddish-orange fraction.

III. Crystallization and Purification:

- Concentration: Take the collected **Rubixanthin** fraction and evaporate the solvent under reduced pressure.
- Crystallization: Dissolve the concentrated **Rubixanthin** residue in a minimal amount of hot benzene. For crystallization, add methanol to the benzene solution to induce the formation of deep red, needle-like crystals. Alternatively, adding petroleum ether to the benzene solution will yield orange crystals.
- Isolation of Crystals: Collect the crystals by filtration and wash them with a cold, non-polar solvent (e.g., cold petroleum ether) to remove any remaining impurities.
- Drying: Dry the purified crystals under vacuum to remove any residual solvent.


Quantitative Data

The following table summarizes the key quantitative data reported for **Rubixanthin**.

Property	Value	Reference
Molecular Formula	C ₄₀ H ₅₆ O	[1]
Molecular Weight	552.87 g/mol	[1]
Melting Point	160 °C	[1] [2]
Absorption Maxima (in Chloroform)	509 nm, 474 nm, 439 nm	[1]
Absorption Maxima (in Carbon Disulfide)	523 nm, 486 nm, 453 nm	
Optical Activity	Optically inactive	[2]

Visualization of the Isolation Workflow

The following diagram illustrates the general workflow for the isolation of **Rubixanthin** from rose hips.

[Click to download full resolution via product page](#)

Caption: Workflow for the isolation of **Rubixanthin**.

Conclusion

The discovery and isolation of **Rubixanthin** by Kuhn and Grundmann represent a significant milestone in natural product chemistry. Their work, employing the principles of chromatography, laid the foundation for the separation and characterization of numerous other carotenoids.

While modern techniques such as High-Performance Liquid Chromatography (HPLC) now offer more rapid and sensitive methods for carotenoid analysis, the fundamental principles of differential adsorption and polarity-based separation established in this early work remain central to the field. This guide provides both the historical context and the practical details of this important scientific achievement, serving as a valuable resource for researchers in phytochemistry and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Discovery and Isolation of Rubixanthin: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b192290#discovery-and-isolation-history-of-rubixanthin>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com